molecular formula C6H12OS B13657408 3-Methyltetrahydro-2H-thiopyran-4-ol

3-Methyltetrahydro-2H-thiopyran-4-ol

Cat. No.: B13657408
M. Wt: 132.23 g/mol
InChI Key: SSUXXOKPXSYTLU-UHFFFAOYSA-N
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Description

3-Methyltetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring (where sulfur replaces oxygen in the pyran structure) with a hydroxyl group at position 4 and a methyl substituent at position 3.

Properties

IUPAC Name

3-methylthian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUXXOKPXSYTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetrahydro-2H-thiopyran-4-ol can be achieved through several methods. One common approach involves the decarboxylation of a precursor compound, such as a carboxylate ester . This reaction typically requires specific conditions, including the presence of a base and elevated temperatures to facilitate the decarboxylation process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyltetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

3-Methyltetrahydro-2H-thiopyran-4-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of 3-Methyltetrahydro-2H-thiopyran-4-ol involves its interaction with molecular targets through its sulfur atom. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzyme active sites, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences between 3-Methyltetrahydro-2H-thiopyran-4-ol and related compounds:

Compound Name CAS No. Molecular Formula Heteroatom Substituents Molecular Weight Key Physical Properties (if available)
This compound Not Provided C₆H₁₂OS S -OH (C4), -CH₃ (C3) 132.22 g/mol Not reported in evidence
Tetrahydro-2H-thiopyran-4-ol 29683-23-6 C₅H₁₀OS S -OH (C4) 118.20 g/mol White to off-white solid; purity: 97.84% (GC)
4-Methyltetrahydro-2H-thiopyran-4-ol 38447-82-4 C₆H₁₂OS S -OH (C4), -CH₃ (C4) 132.22 g/mol Similar to non-methylated analog; positional isomer
Tetrahydro-2H-pyran-4-ol 2081-44-9 C₅H₁₀O₂ O -OH (C4) 102.13 g/mol Yellow powder; density: 1.0776 g/cm³
4-Methyltetrahydro-2H-pyran-4-ol 7525-64-6 C₆H₁₂O₂ O -OH (C4), -CH₃ (C4) 116.16 g/mol Not reported
3,3-Dimethyltetrahydro-2H-pyran-4-ol 2092545-21-4 C₇H₁₄O₂ O -OH (C4), -CH₃ (C3, C3) 130.18 g/mol 95% purity; synthetic intermediate
Key Observations:
  • Heteroatom Influence : Replacing oxygen with sulfur (e.g., thiopyran vs. pyran) increases molecular weight and alters electronic properties. Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter reaction kinetics in substitution or oxidation reactions .
  • Substituent Position : The methyl group at C3 in the target compound introduces steric hindrance distinct from the C4-methyl analog (CAS 38447-82-4). Positional isomers may exhibit differences in hydrogen bonding, solubility, and conformational stability .
  • Dimethylation (e.g., 3,3-dimethylpyran-4-ol) further modifies steric and electronic environments .

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